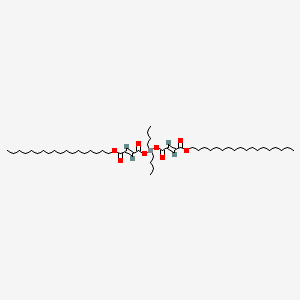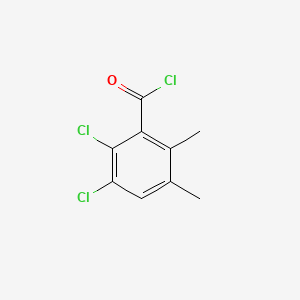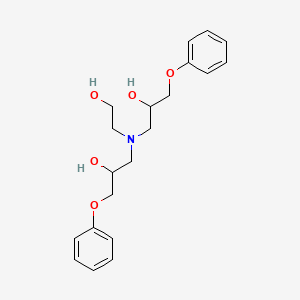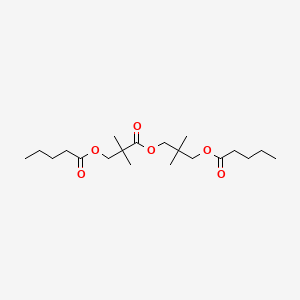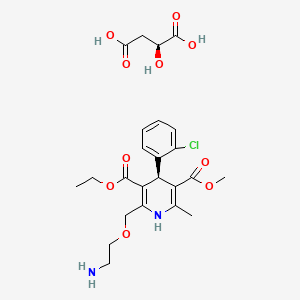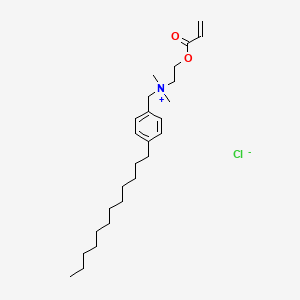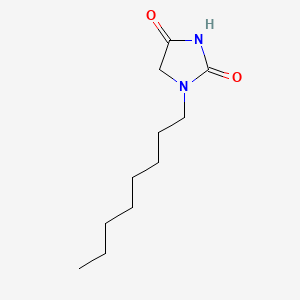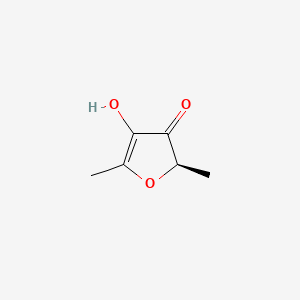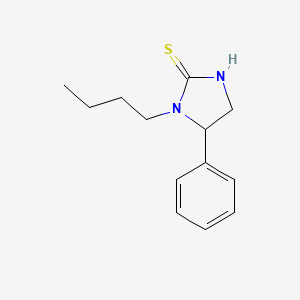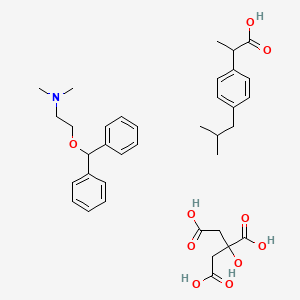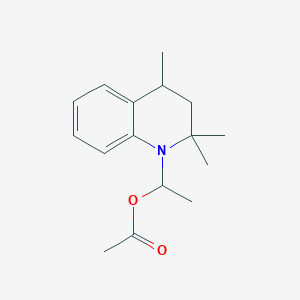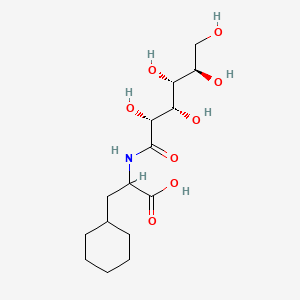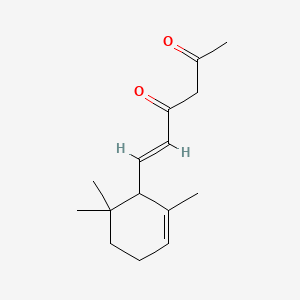
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione is a chemical compound known for its unique structure and properties It features a cyclohexene ring with three methyl groups and a conjugated dione system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl halides in the presence of a strong base.
Formation of the Conjugated Dione System: The conjugated dione system is formed through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione system into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated compounds, ethers, or esters.
Aplicaciones Científicas De Investigación
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione: shares similarities with other compounds such as:
Uniqueness
- The unique structure of this compound, with its conjugated dione system and specific placement of methyl groups, distinguishes it from other similar compounds. This uniqueness contributes to its distinct chemical reactivity and potential applications.
Propiedades
Número CAS |
95470-29-4 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(E)-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione |
InChI |
InChI=1S/C15H22O2/c1-11-6-5-9-15(3,4)14(11)8-7-13(17)10-12(2)16/h6-8,14H,5,9-10H2,1-4H3/b8-7+ |
Clave InChI |
MDWSMUFPCWONGB-BQYQJAHWSA-N |
SMILES isomérico |
CC1=CCCC(C1/C=C/C(=O)CC(=O)C)(C)C |
SMILES canónico |
CC1=CCCC(C1C=CC(=O)CC(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


